molecular formula C18H15NO4 B1649979 (4Z)-4-[(3,5-dimethoxyphenyl)methylidene]-2-phenyl-1,3-oxazol-5-one CAS No. 1097-21-8

(4Z)-4-[(3,5-dimethoxyphenyl)methylidene]-2-phenyl-1,3-oxazol-5-one

Cat. No.: B1649979
CAS No.: 1097-21-8
M. Wt: 309.3 g/mol
InChI Key: ZBJVMNKSVRSROR-MHWRWJLKSA-N
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Description

(4Z)-4-[(3,5-dimethoxyphenyl)methylidene]-2-phenyl-1,3-oxazol-5-one is a synthetic organic compound that belongs to the class of oxazole derivatives This compound is characterized by its unique structure, which includes a phenyl group, a dimethoxyphenyl group, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-4-[(3,5-dimethoxyphenyl)methylidene]-2-phenyl-1,3-oxazol-5-one typically involves the condensation of 3,5-dimethoxybenzaldehyde with 2-phenyl-1,3-oxazol-5-one under specific reaction conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a suitable solvent, such as ethanol or methanol. The reaction mixture is usually heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(4Z)-4-[(3,5-dimethoxyphenyl)methylidene]-2-phenyl-1,3-oxazol-5-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.

Common Reagents and Conditions

The common reagents and conditions used in these reactions include:

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.

    Substitution: Amines or thiols in the presence of a base such as triethylamine or pyridine.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives of the original compound.

Scientific Research Applications

(4Z)-4-[(3,5-dimethoxyphenyl)methylidene]-2-phenyl-1,3-oxazol-5-one has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Medicine: The compound is being explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (4Z)-4-[(3,5-dimethoxyphenyl)methylidene]-2-phenyl-1,3-oxazol-5-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cell proliferation, leading to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to (4Z)-4-[(3,5-dimethoxyphenyl)methylidene]-2-phenyl-1,3-oxazol-5-one include:

  • 3-Methoxyphenylboronic acid
  • 4-Methoxyphenylboronic acid
  • 3-Cyanophenylboronic acid
  • 3-Fluorophenylboronic acid

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of functional groups and its specific structural configuration

Properties

CAS No.

1097-21-8

Molecular Formula

C18H15NO4

Molecular Weight

309.3 g/mol

IUPAC Name

(4E)-4-[(3,5-dimethoxyphenyl)methylidene]-2-phenyl-1,3-oxazol-5-one

InChI

InChI=1S/C18H15NO4/c1-21-14-8-12(9-15(11-14)22-2)10-16-18(20)23-17(19-16)13-6-4-3-5-7-13/h3-11H,1-2H3/b16-10+

InChI Key

ZBJVMNKSVRSROR-MHWRWJLKSA-N

Isomeric SMILES

COC1=CC(=CC(=C1)/C=C/2\C(=O)OC(=N2)C3=CC=CC=C3)OC

SMILES

COC1=CC(=CC(=C1)C=C2C(=O)OC(=N2)C3=CC=CC=C3)OC

Canonical SMILES

COC1=CC(=CC(=C1)C=C2C(=O)OC(=N2)C3=CC=CC=C3)OC

Pictograms

Irritant; Environmental Hazard

Origin of Product

United States

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